molecular formula C6H4O3S B186592 5-Formylthiophene-3-carboxylic acid CAS No. 89324-44-7

5-Formylthiophene-3-carboxylic acid

Cat. No. B186592
CAS RN: 89324-44-7
M. Wt: 156.16 g/mol
InChI Key: DZWLJMCEXWXWRY-UHFFFAOYSA-N
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Description

5-Formylthiophene-3-carboxylic acid is a chemical compound with the CAS Number: 89324-44-7 . It has a molecular weight of 156.16 and its IUPAC name is 5-formyl-3-thiophenecarboxylic acid . This compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of 5-Formylthiophene-3-carboxylic acid can be represented by the SMILES string OC(=O)c1csc(C=O)c1 . The InChI code for this compound is 1S/C6H4O3S/c7-2-5-1-4(3-10-5)6(8)9/h1-3H,(H,8,9) .


Physical And Chemical Properties Analysis

5-Formylthiophene-3-carboxylic acid is a solid substance . It has a melting point range of 171-173°C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 5-Formylthiophene-3-carboxylic acid is utilized in the synthesis of diverse structures, particularly in the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes through a one-pot borylation–copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction (Hergert et al., 2018).

Material Science and Polymer Applications

  • The compound is a key starting material for the synthesis of functionalized polyterthiophenes. These polyterthiophenes exhibit unique properties like enhanced conductivity even in a state of full oxidation and fast electrochromic switching, useful in various technological applications (Lee, Shim, & Shin, 2002).
  • In another study, the derivative poly(2-thiophen-3-yl-malonic acid) was found to have potential applications as selective membranes for electrodialysis, wastewater treatment, or ion-selective membranes for biomedical uses due to its good thermal stability and semiconductor properties (Bertran et al., 2010).

Biosensing and Diagnostic Applications

  • A terthiophene carboxylic derivative showed promising results as a fluorescent biosensor for protein detection. This indicates potential applications in protein analysis and clinical diagnostics (Hu, Xia, & Elioff, 2016).
  • Poly(3,4-ethylenedioxythiophene-co-indole-5-carboxylic acid) co-polymer coatings on stainless steel demonstrated improved corrosion resistance, suggesting applications in industrial settings (Gopi et al., 2015).

Environmental Applications

  • A 5-formyl-3-(1′-carboxyphenylazo) salicylic acid-bonded silica gel, derived from 5-formylthiophene-3-carboxylic acid, was synthesized for the preconcentration and determination of trace heavy metals in natural aqueous systems, showing potential in environmental monitoring (Akl, Kenawy, & Lasheen, 2004).

Safety And Hazards

The safety information for 5-Formylthiophene-3-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

5-formylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O3S/c7-2-5-1-4(3-10-5)6(8)9/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWLJMCEXWXWRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355996
Record name 5-formylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Formylthiophene-3-carboxylic acid

CAS RN

89324-44-7
Record name 5-formylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-formylthiophene-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

5-Bromo-3-thiophenecarboxylic acid (4.14 g) was dissolved in tetrahydrofuran (50 ml), and the mixture was cooled to -78° C. n-Butyllithium (1.6M in hexane, 27.5 ml) was slowly added dropwise. The resulting mixture was stirred at the same temperature for 1 hour, and N,N-dimethylformamide (3.1 ml) was added. The mixture was warmed slowly to room temperature and concentrated under reduced pressure. The concentrate was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give a crude product of 5-formyl-3-thiophenecarboxylic acid (3.12 g). 5-Formyl-3-thiophenecarboxylic acid (3.12 g) was dissolved in N,N-dimethylformamide (50 ml), and iodoethane (1.58 ml) and potassium carbonate (2.76 g) were added. The mixture was stirred at room temperature for 15 hours, poured into water and extracted with ethyl acetate. The extract was washed with 5 % potassium hydrogen sulfate, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography, and the desired fractions were concentrated under reduced pressure to give 5-formyl-3-thiophenecarboxylic acid ethyl ester (0.71 g). 5-Formyl-3-thiophenecarboxylic acid ethyl ester (1.47 g) synthesized in this manner in methylene chloride (10 ml) was slowly added dropwise to diethylaminosulfur trifluoride (DAST) (1.2 ml) in methylene chloride (10 ml) at room temperature. The mixture was stirred at room temperature for 15 hours, and saturated aqueous sodium bicarbonate was added. The organic layer was collected, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give 5-difluoromethyl-3-thiophenecarboxylic acid ethyl ester (0.7 g). 5-Difluoromethyl-3-thiophenecarboxylic acid ethyl ester was dissolved in a mixture of ethanol (5 ml) and tetrahydrofuran (5 ml), and 1N aqueous sodium hydroxide (5 ml) was added. The mixture was stirred at room temperature for 1 hour and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 5-difluoromethyl-3-thiophenecarboxylic acid (0.58 g) as crystals.
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
27.5 mL
Type
reactant
Reaction Step Two
Quantity
3.1 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Wen, M Zhang, Z Duan, Y Suo, W Lu… - Journal of Medicinal …, 2023 - ACS Publications
… As described in Figure 6c, the enriched disynthon containing 2-chloro-5-formylthiophene-3-carboxylic acid (four tags to encode each BB, BB1_12/60/108/156) and 3-amino-2-(4-…
Number of citations: 1 pubs.acs.org

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